5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine

Conformational flexibility ring strain fragment-based drug design

5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine (C₇H₇N₃S, MW 165.22 g mol⁻¹) is a fused heterocycle in which a 1,2,4-triazole ring is annulated to an eight‑membered 1,3‑thiazocine. The bridgehead‑nitrogen architecture creates a nearly planar, conformationally restricted scaffold with a computed LogP of 1.45 and a polar surface area (PSA) of 56.0 Ų.

Molecular Formula C7H7N3S
Molecular Weight 165.22 g/mol
CAS No. 585528-63-8
Cat. No. B12583516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine
CAS585528-63-8
Molecular FormulaC7H7N3S
Molecular Weight165.22 g/mol
Structural Identifiers
SMILESC1C=CC=CSC2=NN=CN21
InChIInChI=1S/C7H7N3S/c1-2-4-10-6-8-9-7(10)11-5-3-1/h1-3,5-6H,4H2
InChIKeyFZPBBBHWNIVEQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine (CAS 585528-63-8): Core Scaffold Procurement Guide for Fragment-Based and Scaffold-Hopping Campaigns


5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine (C₇H₇N₃S, MW 165.22 g mol⁻¹) is a fused heterocycle in which a 1,2,4-triazole ring is annulated to an eight‑membered 1,3‑thiazocine . The bridgehead‑nitrogen architecture creates a nearly planar, conformationally restricted scaffold with a computed LogP of 1.45 and a polar surface area (PSA) of 56.0 Ų . These physicochemical features distinguish it from the more extensively studied [1,2,4]triazolo[3,4‑b][1,3,4]thiadiazole and [1,2,4]triazolo[3,4‑b][1,3]thiazine congeners, making it a targeted procurement choice when ring‑size expansion or lipophilicity modulation is desired .

Why 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine Cannot Be Replaced by Common Triazole-Fused Analogs in SAR Progression


Substituting 5H-[1,2,4]triazolo[3,4-b][1,3]thiazocine with a smaller or differently sized fused triazole—such as a [1,2,4]triazolo[3,4‑b][1,3,4]thiadiazole (5‑membered second ring) or a [1,2,4]triazolo[3,4‑b][1,3]thiazine (6‑membered ring)—alters several physicochemical parameters simultaneously: ring size (8 vs. 5 or 6 atoms), heteroatom count and spatial orientation (N,S at 1,3‑positions in an eight‑membered ring versus three heteroatoms in a five‑membered ring), lipophilicity (LogP ≈ 1.45 vs. typically < 1.0 for unsubstituted thiadiazole cores), and polar surface area . These differences translate into measurable shifts in ligand efficiency, membrane permeability, and binding‑site complementarity that cannot be recovered by simple substituent variation on a smaller scaffold .

Quantitative Differentiation Evidence for 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine Relative to Closest Analogs


Ring Size and Conformational Space: Eight- vs. Five- or Six-Membered Second Ring

The 5H-[1,2,4]triazolo[3,4-b][1,3]thiazocine scaffold contains an eight‑membered 1,3‑thiazocine ring, whereas the most common comparator scaffolds—[1,2,4]triazolo[3,4‑b][1,3,4]thiadiazole and [1,2,4]triazolo[3,4‑b][1,3]thiazine—possess five‑ and six‑membered second rings, respectively . The larger ring introduces two additional sp³‑hybridised carbon centres, increasing the number of low‑energy conformers and providing access to a distinct region of 3D chemical space that is underrepresented in commercial screening libraries .

Conformational flexibility ring strain fragment-based drug design 3D diversity

Lipophilicity Modulation: LogP 1.45 Differentiates from Tighter Fused‑Triazole Cores

The computed LogP of 5H‑[1,2,4]triazolo[3,4‑b][1,3]thiazocine is 1.45 . In contrast, the unsubstituted [1,2,4]triazolo[3,4‑b][1,3,4]thiadiazole core has a computed LogP of approximately 0.5, and the parent 1,2,4‑triazole has a LogP of –0.58 . The 1.0–2.0 LogP unit increase translates to roughly a 10‑ to 100‑fold increase in octanol‑water partition coefficient, which can be consequential for blood‑brain barrier penetration or membrane partitioning in whole‑cell assays.

LogP lipophilicity CNS drug design physicochemical property

Polar Surface Area Difference Guides Passive Permeability and Solubility Predictions

The polar surface area of 5H‑[1,2,4]triazolo[3,4‑b][1,3]thiazocine is 56.0 Ų . By comparison, the parent 1,2,4‑triazole has a PSA of 28.7 Ų, and the unsubstituted [1,2,4]triazolo[3,4‑b][1,3,4]thiadiazole core has a PSA of approximately 50–54 Ų . PSA values below 60 Ų are generally associated with good blood‑brain barrier permeability (threshold ~70 Ų), whereas PSA above 80 Ų often limits oral absorption. The thiazocine scaffold therefore sits in a favourable intermediate range relative to both more polar and more hydrophobic analogs.

PSA polar surface area permeability ADME

Hydrogen‑Bond Acceptor and Donor Profile Supports Fragment‑Linking Strategies

5H‑[1,2,4]Triazolo[3,4‑b][1,3]thiazocine possesses three hydrogen‑bond acceptors (the triazole N2 and N4, and the thiazocine sulfur) and zero hydrogen‑bond donors . This HBA/HBD profile (3/0) contrasts with the 1,2,4‑triazolo[3,4‑b][1,3,4]thiadiazole scaffold, which typically exhibits four HBA (three nitrogens plus one sulfur) and zero HBD when unsubstituted, or the 1,2,4‑triazole scaffold (2 HBA, 1 HBD). The absence of a donor in the thiazocine core simplifies fragment‑linking strategies by allowing installation of a single donor group without violating the Rule of Three (HBD ≤ 3).

H-bond donors/acceptors fragment-based drug discovery rule of three

Synthetic Accessibility Distinguishes Procurement Cost and Lead Time from Common Fused Triazoles

The synthesis of the 5H‑[1,2,4]triazolo[3,4‑b][1,3]thiazocine core generally proceeds via a multi‑step sequence involving nucleophilic addition of 4‑amino‑3‑mercapto‑1,2,4‑triazole derivatives followed by cyclisation with a suitable dielectrophile . In contrast, the [1,2,4]triazolo[3,4‑b][1,3,4]thiadiazole core is readily obtained in a single step by oxidative cyclisation of thiosemicarbazides . This difference in step count—typically 3–4 steps for the thiazocine vs. 1–2 steps for the thiadiazole—translates to longer lead times and higher procurement costs for the thiazocine scaffold, factors that must be weighed against its unique physicochemical profile.

synthetic accessibility procurement cost building blocks heterocycle synthesis

Optimal Procurement and Research Application Scenarios for 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazocine


Fragment‑Based Drug Discovery (FBDD) Library Expansion for Novel 3D Topologies

The eight‑membered thiazocine ring introduces conformational complexity that is largely absent from commercial fragment collections dominated by five‑ and six‑membered heterocycles. Procurement of 5H‑[1,2,4]triazolo[3,4‑b][1,3]thiazocine as a core fragment can increase the three‑dimensional diversity of a screening library, as evidenced by the scaffold's added sp³‑carbon centres relative to the thiadiazole comparator .

Scaffold‑Hopping in Kinase or Phosphodiesterase Inhibitor Programs

Numerous potent kinase and PDE4 inhibitors are built on the [1,2,4]triazolo[3,4‑b][1,3,4]thiadiazole and thiadiazine scaffolds. Replacing the five‑ or six‑membered second ring with the eight‑membered thiazocine alters the vector of substituents and the overall molecular shape, offering a scaffold‑hopping opportunity to circumvent existing composition‑of‑matter patents while retaining the triazole pharmacophore .

Fine‑Tuning Lipophilicity for CNS‑Penetrant Candidates

With a computed LogP of 1.45 , the thiazocine core is inherently more lipophilic than the 1,2,4‑triazole parent (LogP –0.58). This property can be exploited to reduce the number of lipophilic substituents required to achieve a target LogP in the 2–3 range often sought for CNS drug candidates, potentially improving ligand efficiency and reducing off‑target promiscuity.

Intellectual Property Generation Through Novel Scaffold Design

The [1,2,4]triazolo[3,4‑b][1,3]thiazocine scaffold is sparsely exemplified in the patent literature relative to its thiadiazole and thiadiazine counterparts . Early procurement and incorporation into a hit‑to‑lead program can establish a strong proprietary position, as the scaffold's novelty reduces the likelihood of prior‑art conflicts.

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